molecular formula C11H10N2O3 B584434 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide CAS No. 52055-22-8

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B584434
CAS RN: 52055-22-8
M. Wt: 218.212
InChI Key: UBBDWJMWMJTPQZ-UHFFFAOYSA-N
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Description

The compound “2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide” belongs to the class of indole derivatives . Indole derivatives are a group of organic compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives can be complex and varies depending on the specific compound. Generally, it involves the formation of the indole ring, followed by various substitutions at different positions on the ring . The exact synthesis process for “2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide” is not available in the sources I found.

Scientific Research Applications

  • Cannabinoid Receptor Type 2 Ligands : A study synthesized a series of indol-3-yl-oxoacetamides, showing that a fluorinated derivative is a potent and selective ligand for CB2 receptors, suggesting potential applications in pharmacology (Moldovan et al., 2017).

  • COX-2 Targeted Imaging Agents : Indomethacin derivatives, including a variant of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and evaluated as selective inhibitors of COX-2. These compounds have potential for in vivo imaging (Uddin et al., 2009).

  • Anti-proliferative Activity in Cancer Cell Lines : Novel derivatives of this compound have been synthesized and evaluated for their cytotoxicity in human cancer cell lines, including cervical, breast, and liver cancers. Certain compounds showed potent anti-proliferative activity, indicating potential applications in cancer research (Hu et al., 2016).

  • Antimicrobial Agents : A study synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which demonstrated promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

  • Anticancer Potential : The synthesis and evaluation of indole–quinoline–oxadiazoles, including derivatives of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, have been conducted, showing significant anticancer potential in various cancer cell lines (Kamath et al., 2016).

  • Serotonin Receptor Modulators : Marine-inspired derivatives of this compound have been evaluated for their antidepressant and sedative activities, showing significant action as serotonin receptor modulators (Ibrahim et al., 2017).

properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(14)11(12)15/h2-5,13H,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBDWJMWMJTPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660347
Record name 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide

CAS RN

52055-22-8
Record name 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Liu, YF Liu, S Zhang, Y Gao, H Chen - … Crystallographica Section E …, 2011 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 67| Part 2| February 2011| Page o288 doi:10.1107/S1600536810054656 Open Open …
Number of citations: 10 scripts.iucr.org

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